molecular formula C15H16BrClN4O3S B4396529 5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one

5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one

Cat. No.: B4396529
M. Wt: 447.7 g/mol
InChI Key: WBMQXBOPTJKFPH-UHFFFAOYSA-N
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Description

5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, a piperazine ring, and a pyridazinone core. Its multifaceted structure allows it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-chloro-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN4O3S/c1-19-15(22)14(17)13(10-18-19)20-6-8-21(9-7-20)25(23,24)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMQXBOPTJKFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one
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5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one
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5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one
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5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one
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5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one
Reactant of Route 6
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5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one

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